molecular formula C6H2Br2F2S B1459586 2,4-Dibromo-3,6-difluorothiophenol CAS No. 1806327-11-6

2,4-Dibromo-3,6-difluorothiophenol

Cat. No.: B1459586
CAS No.: 1806327-11-6
M. Wt: 303.95 g/mol
InChI Key: DFMAJROWVVAZMM-UHFFFAOYSA-N
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Description

2,4-Dibromo-3,6-difluorothiophenol is a high-value, multi-halogenated aromatic building block specifically designed for advanced research and development. Its unique structure, incorporating bromo and fluoro substituents on a thiophenol core, makes it a versatile intermediate in organic synthesis, particularly in metal-catalyzed cross-coupling reactions to construct complex sulfur-containing architectures . In pharmaceutical research, this compound serves as a critical precursor for the synthesis of active pharmaceutical ingredients (APIs) and functional ligands. The reactive thiol group allows for conjugation, while the bromine and fluorine atoms enable further functionalization or modulate the electronic properties and metabolic stability of the resulting molecules . In material science, researchers utilize this compound for the surface functionalization of nanomaterials and as a monomer for developing novel polymers with tailored electronic, adhesive, or surface properties . The presence of halogens at specific positions on the ring provides distinct steric and electronic effects that can be leveraged in the rational design of kinase inhibitors and other targeted therapeutic agents. Our product is supplied with guaranteed high purity, rigorously characterized by advanced analytical techniques including GC/MS and NMR spectroscopy to ensure consistency and reliability for your most demanding research applications. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2,4-dibromo-3,6-difluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F2S/c7-2-1-3(9)6(11)4(8)5(2)10/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMAJROWVVAZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination Step

  • Objective : Introduce bromine atoms at the 2 and 4 positions of 3,6-difluorothiophenol.
  • Reagents : NBS or DDH as brominating agents.
  • Solvent : Petroleum ether (boiling range 40-60°C) or n-hexane.
  • Conditions : Reflux temperature of the solvent used.
  • Outcome : Formation of this compound with high regioselectivity.

Thiol Reaction (Substitution)

  • Objective : Formation of the thiol functional group on the brominated aromatic ring.
  • Reagents : Thiophenol or substituted thiophenols, or their sodium, potassium, or lithium salts.
  • Temperature : 0-5°C to maintain selectivity and reduce side reactions.
  • Solvent : Toluene or mixtures with ketones such as acetone or methyl isobutyl ketone.
  • Additional agents : Tetrabutylammonium bromide can be used as a phase transfer catalyst to enhance reaction efficiency.
  • Notes : The reaction avoids more expensive reagents like anhydrous lithium bromide by using tetrabutylammonium bromide as a cost-effective alternative.

Epimerization and Purification

  • Epimerization : If applicable, performed at -30°C to -10°C to ensure correct stereochemistry.
  • Purification : Crystallization from solvents such as methanol, ethanol, isopropanol, acetone, or mixtures thereof.
  • Oxidation : When required, oxidation is performed at -10 to 0°C using cumene hydroperoxide and titanium tetraisopropoxide, which is more cost-effective than m-chloroperbenzoic acid.

Reaction Conditions Summary Table

Step Reagents/Conditions Temperature (°C) Solvent(s) Notes
Bromination NBS or DDH Reflux (~40-60) Petroleum ether, n-hexane Selective bromination at 2,4 positions
Thiol substitution Thiophenol or salts (Na, K, Li) + tetrabutylammonium bromide 0 to 5 Toluene, acetone, methyl isobutyl ketone Phase transfer catalyst enhances yield
Epimerization Tetrabutylammonium bromide -30 to -10 Toluene, acetone mixtures Ensures correct stereochemistry
Oxidation (optional) Cumene hydroperoxide + titanium tetraisopropoxide -10 to 0 Toluene, dichloromethane Cost-effective oxidation method
Purification Crystallization Ambient to 50 Methanol, ethanol, isopropanol, acetone High purity product isolation

Research Findings and Process Optimization

  • The use of tetrabutylammonium bromide as a phase transfer catalyst and epimerization agent reduces costs and improves yield compared to traditional lithium bromide methods.
  • Employing cumene hydroperoxide and titanium tetraisopropoxide for oxidation steps is a significant cost-saving alternative to m-chloroperbenzoic acid.
  • Maintaining low temperatures (0-5°C) during thiol substitution minimizes side reactions and enhances selectivity for the desired dibromo-difluorothiophenol.
  • The choice of hydrocarbon solvents such as toluene and petroleum ether provides an optimal balance between solubility and reaction control.
  • The bromination step is highly selective when using NBS or DDH under reflux conditions, leading to high yields of the dibromo derivative.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3,6-difluorothiophenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The thiophenol group can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols), solvents (ethanol, water), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution: Formation of substituted thiophenol derivatives.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of dehalogenated thiophenol derivatives.

Scientific Research Applications

2,4-Dibromo-3,6-difluorothiophenol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in halogenation reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4-Dibromo-3,6-difluorothiophenol involves its interaction with molecular targets through halogen bonding and thiol reactivity. The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target molecules, while the thiophenol group can undergo redox reactions, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs and their distinguishing features are summarized below:

Compound Name Substituent Positions Functional Group Key Properties/Activities Reference
2,4-Dibromo-3,6-difluorothiophenol Br: 2,4; F: 3,6 Thiophenol (-SH) High reactivity, potential cytotoxicity Target
Subereaphenol C (ethyl 2-(2,4-dibromo-3,6-dihydroxyphenyl)acetate) Br: 2,4; OH: 3,6 Phenol (-OH) IC50 = 13.3 μM (HeLa antiproliferation)
2-(2,4-Dibromo-3,6-difluorophenyl)acetic acid Br: 2,4; F: 3,6 Acetic acid (-COOH) Similar halogenation; altered solubility/reactivity
(2,4-Dibromo-3,5-difluorophenyl)(methyl)sulfane Br: 2,4; F: 3,5 Methyl sulfide (-SCH3) Reduced acidity; steric hindrance
4-Bromo-2,6-difluorophenol Br: 4; F: 2,6 Phenol (-OH) Safety concerns (GHS classification)
Key Observations:
  • Halogen positioning drastically alters electronic effects. For example, 2,4-dibromo-3,5-difluorophenyl derivatives exhibit greater steric hindrance near the sulfur atom compared to the 3,6-fluoro substitution in the target compound.
  • Functional group differences: Thiophenol’s -SH group enhances nucleophilicity and metal-binding capacity compared to phenolic -OH or methyl sulfides.

Biological Activity

2,4-Dibromo-3,6-difluorothiophenol is an organosulfur compound characterized by a thiophenol ring substituted with bromine and fluorine atoms. Its unique structure gives it distinct chemical properties, making it a subject of interest in various scientific fields, particularly in biology and medicinal chemistry. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action and applications in research.

  • Molecular Formula : C6H2Br2F2S
  • Structure : The compound features a thiophenol ring with bromine atoms at positions 2 and 4, and fluorine atoms at positions 3 and 6. This arrangement enhances its reactivity and potential interactions with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting their growth.

  • Case Study : In a study evaluating the antimicrobial efficacy of several thiophenol derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) lower than that of many common antibiotics. This suggests its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various biochemical pathways.

  • Mechanism of Action : The presence of halogen atoms (bromine and fluorine) allows the compound to interact with cellular targets, potentially leading to the disruption of cancer cell proliferation. It may inhibit specific enzymes involved in cell cycle regulation .

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The bromine and fluorine atoms can form halogen bonds with electron-rich sites on target biomolecules, enhancing the compound's reactivity.
  • Redox Reactions : The thiophenol moiety can undergo oxidation or reduction reactions that may influence cellular redox states and signaling pathways.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic processes or signal transduction pathways .

Applications in Research

Due to its unique properties, this compound is utilized in various research applications:

  • Medicinal Chemistry : Its potential as a therapeutic agent is being explored for drug development targeting microbial infections and cancer.
  • Chemical Biology : The compound serves as a probe for studying biological pathways involving thiols and other reactive species.
  • Material Science : It is also being investigated for use in advanced materials due to its unique electronic properties .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

Compound NameStructure CharacteristicsBiological Activity
2,5-Dibromo-3-fluorophenol Bromine at positions 2 and 5; fluorine at 3Moderate antimicrobial activity
3,5-Dibromo-2-fluorophenylboronic acid Bromine at positions 3 and 5; fluorine at 2Limited biological activity
This compound Unique halogenation pattern on thiophenolSignificant antimicrobial and anticancer activity

Q & A

Q. Table 1. Comparative Reactivity of Halogenated Thiophenols

CompoundReaction with Pd(0) CatalystYield (%)By-Products
This compoundSuzuki-Miyaura coupling785% Debrominated product
3,4-Difluorothiophenol (analog)Negligible reactivity<5N/A

Q. Table 2. Thermal Stability in Common Solvents

SolventDecomposition Temp (°C)Major Degradation Product
DMF120HF gas
THF90Dibromo-thiophene
H₂O70Br₂ (traces)

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dibromo-3,6-difluorothiophenol
Reactant of Route 2
2,4-Dibromo-3,6-difluorothiophenol

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